molecular formula C6H9N3 B13594523 (1R)-1-(pyrimidin-4-yl)ethan-1-amine

(1R)-1-(pyrimidin-4-yl)ethan-1-amine

Cat. No.: B13594523
M. Wt: 123.16 g/mol
InChI Key: OCZUDXKITNRVEH-RXMQYKEDSA-N
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Description

(1R)-1-(pyrimidin-4-yl)ethan-1-amine is an organic compound that features a pyrimidine ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(pyrimidin-4-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives and suitable amine precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(pyrimidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

(1R)-1-(pyrimidin-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(pyrimidin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(pyrimidin-4-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    (1R)-1-(pyrimidin-4-yl)ethan-1-thiol: Contains a thiol group in place of the amine group.

Uniqueness

(1R)-1-(pyrimidin-4-yl)ethan-1-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(1R)-1-pyrimidin-4-ylethanamine

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3/t5-/m1/s1

InChI Key

OCZUDXKITNRVEH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC=NC=C1)N

Canonical SMILES

CC(C1=NC=NC=C1)N

Origin of Product

United States

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